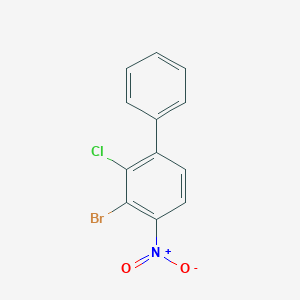
3-Bromo-2-chloro-4-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the biphenyl structure. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of biphenyl to introduce the nitro group, followed by halogenation to introduce the bromine and chlorine atoms. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the halogenation can be carried out using bromine and chlorine in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl may involve large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) that influence the reactivity of the aromatic ring.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine and chlorine in the presence of iron(III) chloride.
Reduction: Tin(II) chloride or iron with hydrochloric acid.
Nucleophilic Substitution: Amines or thiols under basic conditions.
Major Products Formed
Reduction: 3-Bromo-2-chloro-4-amino-1,1’-biphenyl.
Nucleophilic Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The halogen atoms can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-chloroaniline: Similar structure but with an amino group instead of a nitro group.
1-Bromo-4-nitrobenzene: Contains a single benzene ring with bromine and nitro substituents.
Uniqueness
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and nitro groups on the biphenyl structure. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
919522-60-4 |
|---|---|
Fórmula molecular |
C12H7BrClNO2 |
Peso molecular |
312.54 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-1-nitro-4-phenylbenzene |
InChI |
InChI=1S/C12H7BrClNO2/c13-11-10(15(16)17)7-6-9(12(11)14)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
PYGSYPNJWWUQNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


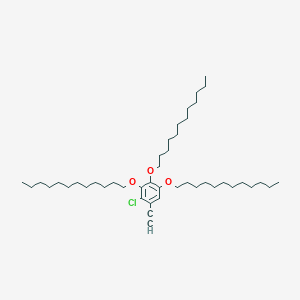
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
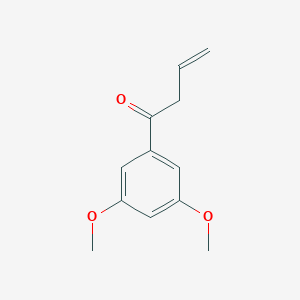
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
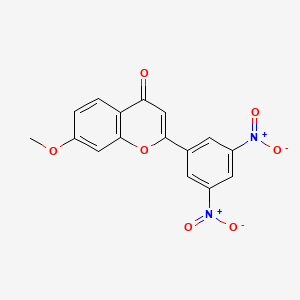
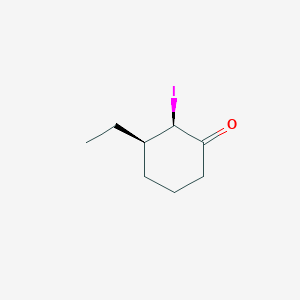
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
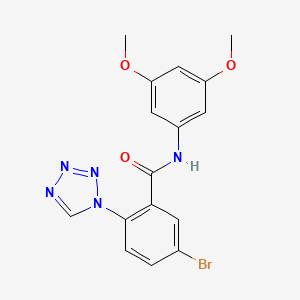
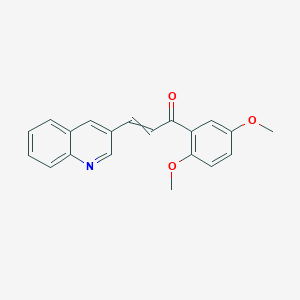
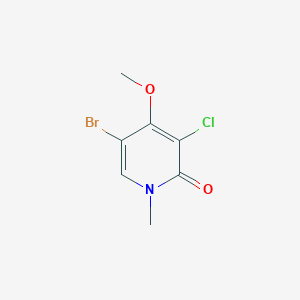


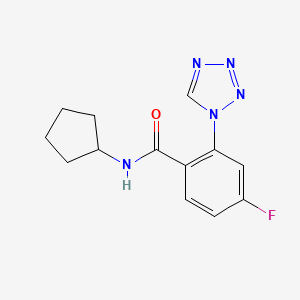
![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)
